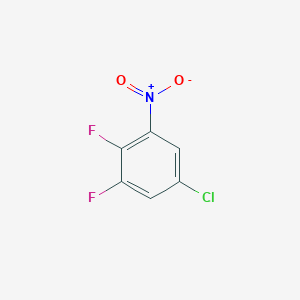









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N+:10]([O-])=O)[C:5]([F:9])=[C:6]([F:8])[CH:7]=1.O.O.[Sn](Cl)Cl.S([O-])([O-])(=O)=O.[Na+].[Na+]>C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[C:4]([CH:3]=1)[NH2:10] |f:1.2.3,4.5.6|
|


|
Name
|
|
|
Quantity
|
1.62 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=C(C1)F)F)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
11.4 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.[Sn](Cl)Cl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 1.25 h at rt
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the acetic acid was removed in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
The resulting suspension was then diluted with approximately 200 mL of ether
|
|
Type
|
CUSTOM
|
|
Details
|
the flask was placed into an ice bath
|
|
Type
|
STIRRING
|
|
Details
|
To the vigorously stirring mixture
|
|
Type
|
ADDITION
|
|
Details
|
was added 50% aqueous sodium hydroxide (10 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
a pale yellow solid formed
|
|
Type
|
CUSTOM
|
|
Details
|
dry the precipitate
|
|
Type
|
CUSTOM
|
|
Details
|
All the solids were removed by filtration
|
|
Type
|
WASH
|
|
Details
|
rinsed with ethyl acetate
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by flash chromatography (80% hexanes:20% ethyl acetate)
|


Reaction Time |
1.25 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C(=C(N)C1)F)F
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 5.6 mmol | |
| AMOUNT: MASS | 913 mg | |
| YIELD: PERCENTYIELD | 66% | |
| YIELD: CALCULATEDPERCENTYIELD | 66.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |